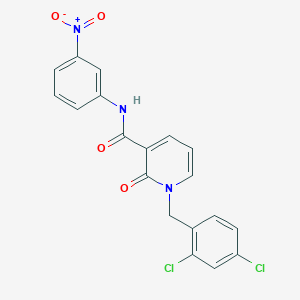

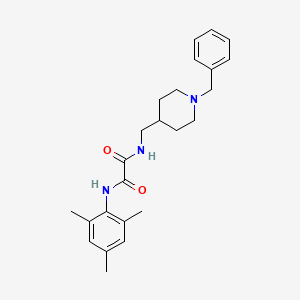

N1-((1-benzylpiperidin-4-yl)methyl)-N2-mesityloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

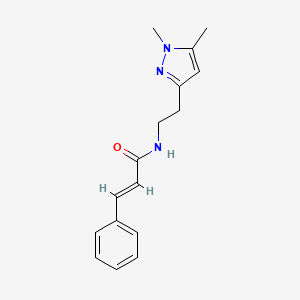

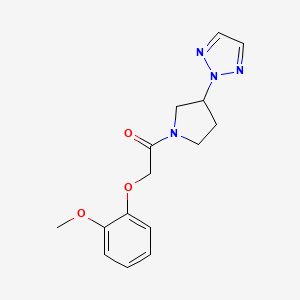

The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of “N′-(1-benzylpiperidin-4-yl)acetohydrazide”, a related compound, was reported in a study published in the Journal of Chemical Crystallography . The synthesis involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like NMR spectroscopy and single-crystal X-ray diffraction . For example, “N′-(1-benzylpiperidin-4-yl)acetohydrazide” was found to have a monoclinic crystal structure with specific unit cell parameters .Chemical Reactions Analysis

The chemical reactions involving these types of compounds are complex and often involve multiple steps. The specific reactions would depend on the functional groups present in the molecule and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, “1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine”, a related compound, has a molecular weight of 218.34 and a specific InChI key .Applications De Recherche Scientifique

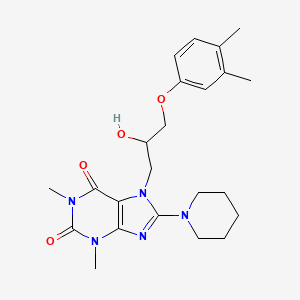

Neuropeptide Y (NPY) Y1 Receptor Antagonists

Research on benzimidazoles derived from indole 2, similar in structural complexity to N1-((1-benzylpiperidin-4-yl)methyl)-N2-mesityloxalamide, has been aimed at developing selective NPY Y1 receptor antagonists for potential antiobesity drug development. These studies explore the synthesis and evaluation of novel compounds to maximize affinity for the Y1 receptor, demonstrating the critical role of specific structural features in binding affinity and selectivity (Zarrinmayeh et al., 1998).

NMDA Receptor Antagonists

Another study focused on the optimization of N-methyl-D-aspartate (NMDA) receptor antagonists, highlighting the importance of structural modifications to enhance potency, reduce side effect liability, and improve in vivo activity. This research underscores the potential of structurally complex compounds in developing treatments for conditions such as neurodegenerative diseases (Zhou et al., 1999).

Histone Deacetylase (HDAC) Inhibitors

Compounds with structural elements similar to this compound have been explored for their potential as histone deacetylase inhibitors. These studies aim at developing anticancer drugs by inhibiting HDACs 1-3 and 11, demonstrating the therapeutic potential of such compounds in oncology (Zhou et al., 2008).

Sigma1 Receptor Ligands

The synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides, showing high affinity and selectivity for sigma1 receptors, suggest the utility of structurally related compounds in developing radiotracers for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging studies. This research provides insights into the design of compounds for neuroimaging applications (Huang et al., 1998).

Safety and Hazards

Propriétés

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2,4,6-trimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

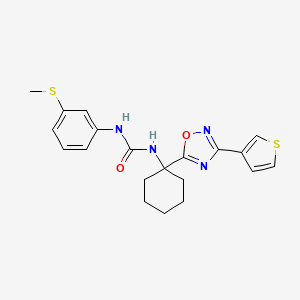

InChI |

InChI=1S/C24H31N3O2/c1-17-13-18(2)22(19(3)14-17)26-24(29)23(28)25-15-20-9-11-27(12-10-20)16-21-7-5-4-6-8-21/h4-8,13-14,20H,9-12,15-16H2,1-3H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSPHMYJUNJMNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,7]Naphthyridin-4-ylamine](/img/structure/B2650998.png)

![1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2650999.png)

![2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2651001.png)

![2-[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2651002.png)

![Cyclohexyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2651003.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2651004.png)

![3-(3,4-dimethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2651007.png)

![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2651010.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea](/img/structure/B2651014.png)